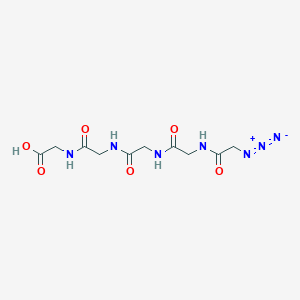

N3-Gly-Gly-Gly-Gly-Gly-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N3-Gly-Gly-Gly-Gly-Gly-OH” is a click chemistry reagent . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .

Synthesis Analysis

Solid phase peptide synthesis (SPPS) provides the possibility to chemically synthesize peptides and proteins . Applying the method on hydrophilic structures is usually without major drawbacks but faces extreme complications when it comes to “difficult sequences” .Molecular Structure Analysis

The molecular weight of “this compound” is 215.17 g/mol and its formula is C6H9N5O4 .Chemical Reactions Analysis

“this compound” contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

“this compound” is a liquid that appears colorless to light yellow .Scientific Research Applications

Photocatalytic Nitrogen Fixation : A study by Fan et al. (2020) discussed the synthesis of a heterojunction catalyst for photocatalytic nitrogen fixation. This process could be relevant for applications in energy conversion and environmental remediation.

Photocatalytic Degradation Efficiency : Research by Wang et al. (2021) focused on enhancing the photocatalytic degradation efficiency of certain compounds. This can be linked to the potential applications in pollution control and water treatment.

Electrocatalysis for Oxygen Evolution : A study by Tian et al. (2014) highlighted the use of graphitic C3 N4 in oxygen evolution reaction electrocatalysis. This could have implications for energy storage and conversion technologies.

Ozonation in Water Treatment : The work of de Vera et al. (2017) investigated the formation of nitrate and ammonium during ozonation of dissolved organic nitrogen, which is significant for understanding chemical processes in water treatment.

Astrochemical Implications : Fedoseev et al. (2015) studied the formation of glycolaldehyde and ethylene glycol by surface hydrogenation of CO molecules, providing insights into astrochemical processes.

Computational Chemistry Applications : Baboul et al. (1999) presented a variation of Gaussian-3 theory using density functional geometries, which could be relevant for computational modeling in chemical research.

Photocatalytic Water Oxidation : Zhang et al. (2015) reported the synthesis of layered Co(OH)2 deposited with g-C3N4 for photocatalytic water oxidation. This research is pertinent to the development of new materials for energy applications.

Electrocatalysts for Oxygen Reduction and Evolution Reactions : A study by Muthurasu et al. (2017) on nitrogen-doped graphene quantum dots embedded into cobalt oxide highlights advancements in the development of bi-functional electrocatalysts.

Mechanism of Action

Target of Action

N3-Gly-Gly-Gly-Gly-Gly-OH is a type of oligo-Gly click chemistry reagent . It has been used as a linker to combine different subunits of dimeric or oligomeric proteins or to create artificial multi-domain proteins . The primary targets of this compound are therefore the proteins or peptides that it is designed to link.

Mode of Action

The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction results in the formation of a stable 1,2,3-triazole linkage. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the proteins or peptides that it is linking. It’s worth noting that by modification into gly-gly-gly-ser motifs, high solubility can be achieved , which could potentially influence various biochemical pathways related to protein solubility and stability.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to the formation of stable linkages between proteins or peptides. This could potentially influence the function, stability, and solubility of the linked proteins or peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper ions . Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the azide group in the compound.

Safety and Hazards

Future Directions

The flexibility of oligo-Gly is much higher than for any other amino acid combination due to a high number of Phi/Psi-angle combination areas in the Ramachandran plot . This enables the formation of unusual structure elements like turns, breaks of helices and sheets etc . Another application of oligo-Gly is its use in Sortase linking technology, where oligo-Gly binds as free N-Terminus to the recognition motif (LPXTG) of the C-terminus of a protein of interest .

properties

IUPAC Name |

2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRYJIBFEWSVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B2741371.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2741385.png)

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)